molecular formula C8H5Cl3F2 B6311996 2,5-Dichloro-4-difluoromethyl-benzyl chloride CAS No. 1858250-87-9

2,5-Dichloro-4-difluoromethyl-benzyl chloride

Cat. No.: B6311996
CAS No.: 1858250-87-9
M. Wt: 245.5 g/mol
InChI Key: PFLKZFYODYOGHO-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-difluoromethyl-benzyl chloride is an organohalogen compound with the molecular formula C8H5Cl3F2. It is widely used in research and industry due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4-difluoromethyl-benzyl chloride typically involves the chlorination and fluorination of benzyl chloride derivatives. One common method includes the reaction of 2,5-dichlorobenzyl chloride with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-difluoromethyl-benzyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.

    Reduction Reactions: It can be reduced to form benzyl derivatives with fewer halogen atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

Major Products

The major products formed from these reactions include various substituted benzyl derivatives, benzyl alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,5-Dichloro-4-difluoromethyl-benzyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-difluoromethyl-benzyl chloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, which is valuable in drug development and biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-fluorobenzoyl chloride
  • 4-(Trifluoromethyl)benzaldehyde
  • 2,4-Dichloro-5-fluorobenzyl chloride

Uniqueness

2,5-Dichloro-4-difluoromethyl-benzyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other similar compounds. The presence of both chlorine and fluorine atoms in the benzyl chloride framework enhances its electrophilic nature, making it a versatile intermediate in various chemical reactions .

Properties

IUPAC Name

1,4-dichloro-2-(chloromethyl)-5-(difluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3F2/c9-3-4-1-7(11)5(8(12)13)2-6(4)10/h1-2,8H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLKZFYODYOGHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)C(F)F)Cl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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